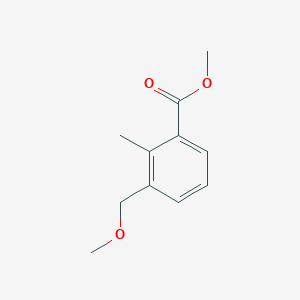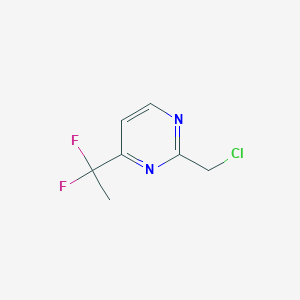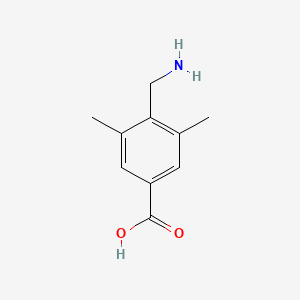
4-(Aminomethyl)-3,5-dimethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with an aminomethyl group at the 4-position and two methyl groups at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3,5-dimethylbenzoic acid can be achieved through several methodsThis can be done using reagents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst .
Another method involves the amidation of 4-chloroformyl-3,5-dimethylbenzoic acid with ammonia or an amine, followed by reduction to the desired aminomethyl derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes typically use high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the reduction of nitro or chloroformyl intermediates to the aminomethyl compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-3,5-dimethylbenzoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes involved in fibrinolysis, thereby preventing the breakdown of blood clots . The aminomethyl group allows it to bind to active sites on enzymes, blocking their activity and stabilizing blood clots .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzoic acid: Similar structure but lacks the dimethyl groups.
Aminocaproic acid: Another antifibrinolytic agent with a different structure.
Tranexamic acid: A widely used antifibrinolytic agent with a similar mechanism of action.
Uniqueness
4-(Aminomethyl)-3,5-dimethylbenzoic acid is unique due to the presence of both aminomethyl and dimethyl groups on the benzene ring. This structural feature enhances its binding affinity to specific molecular targets, making it a potent inhibitor in biological systems .
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
4-(aminomethyl)-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-4H,5,11H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
IUXPJCQJYZLUFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1CN)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Tert-butyl)-1-oxaspiro[2.5]octane](/img/structure/B13518853.png)
![2-[(2-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B13518860.png)
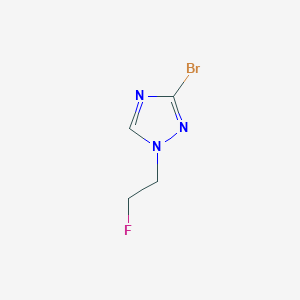
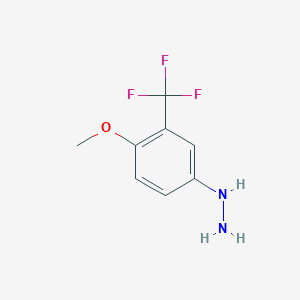
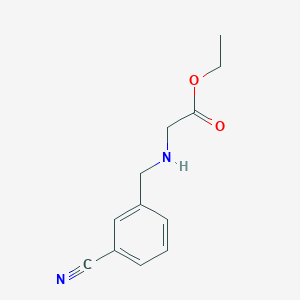
![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride](/img/structure/B13518875.png)
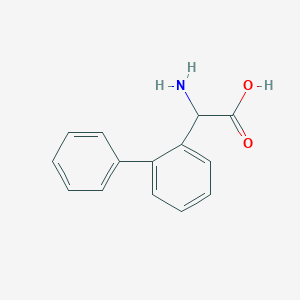
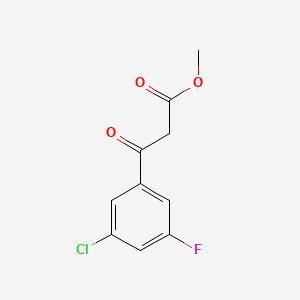

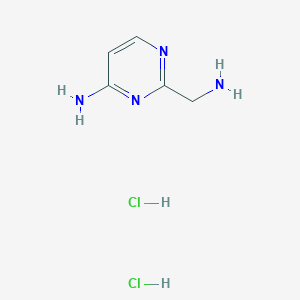
![2-[2-(Methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13518917.png)
